3-Azido-5-ethyl-6-phenylphenanthridinium chloride
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Overview
Description
3-Azido-5-ethyl-6-phenylphenanthridinium chloride is a phenanthridine derivative known for its unique chemical properties and applications in various scientific fields. This compound is particularly notable for its use in fluorescence microscopy and as a photoaffinity label due to its ability to covalently bind to nucleic acids upon photoactivation .
Preparation Methods
One common method includes the reaction of 5-ethyl-6-phenylphenanthridine with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions often require careful control of temperature and pH to ensure the successful incorporation of the azido group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Azido-5-ethyl-6-phenylphenanthridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group, altering the compound’s properties.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Azido-5-ethyl-6-phenylphenanthridinium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-5-ethyl-6-phenylphenanthridinium chloride involves its ability to intercalate into nucleic acids and form covalent bonds upon photoactivation. This property makes it a valuable tool for studying DNA and RNA interactions. The compound targets nucleic acids, and its photoactivation leads to the formation of stable covalent complexes, allowing for the identification of binding sites and molecular interactions .
Comparison with Similar Compounds
3-Azido-5-ethyl-6-phenylphenanthridinium chloride can be compared to other phenanthridine derivatives such as ethidium bromide and propidium iodide. While ethidium bromide is widely used as a nucleic acid stain, this compound offers the added advantage of photoactivation, allowing for covalent binding and more precise studies of molecular interactions . Propidium iodide, another phenanthridine analog, is used for similar purposes but lacks the photoaffinity properties of this compound .
Properties
CAS No. |
74920-70-0 |
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Molecular Formula |
C21H17ClN4 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
3-diazonioimino-5-ethyl-6-phenylphenanthridine;chloride |
InChI |
InChI=1S/C21H17N4.ClH/c1-2-25-20-14-16(23-24-22)12-13-18(20)17-10-6-7-11-19(17)21(25)15-8-4-3-5-9-15;/h3-14H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
IFCUAWRFLRBHOG-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=CC(=N[N+]#N)C=CC2=C3C=CC=CC3=C1C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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